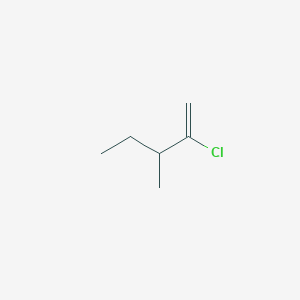
2-Chloro-3-methylpent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methylpent-1-ene is an organic compound with the molecular formula C6H11Cl It is a chlorinated derivative of pentene, characterized by the presence of a chlorine atom and a methyl group attached to the pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-methylpent-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3-methylpent-1-ene. This reaction typically requires the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HCl), resulting in the formation of dihalides or haloalkanes.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes, such as 2-methylpent-2-ene.
Common Reagents and Conditions:
Substitution: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxylation.
Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Elimination: Ethanolic potassium hydroxide (KOH) for dehydrohalogenation.
Major Products:
Substitution: 2-Chloro-3-methylpentan-3-ol.
Addition: 2,3-Dibromo-3-methylpentane.
Elimination: 2-Methylpent-2-ene.
Scientific Research Applications
2-Chloro-3-methylpent-1-ene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-3-methylpent-1-ene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In addition reactions, the double bond provides a site for electrophilic attack, leading to the formation of new covalent bonds .
Comparison with Similar Compounds
2-Chloro-3-methylpentane: Similar structure but lacks the double bond, making it less reactive in addition reactions.
3-Methylpent-1-ene: Lacks the chlorine atom, resulting in different reactivity patterns in substitution reactions.
2-Chloro-3-methylbut-1-ene: A shorter chain analog with similar reactivity but different physical properties.
Uniqueness: 2-Chloro-3-methylpent-1-ene is unique due to the combination of a chlorine atom and a double bond in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
51302-91-1 |
|---|---|
Molecular Formula |
C6H11Cl |
Molecular Weight |
118.60 g/mol |
IUPAC Name |
2-chloro-3-methylpent-1-ene |
InChI |
InChI=1S/C6H11Cl/c1-4-5(2)6(3)7/h5H,3-4H2,1-2H3 |
InChI Key |
BCODXPKSCKLLMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


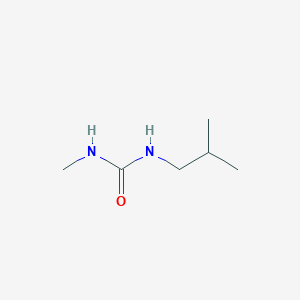
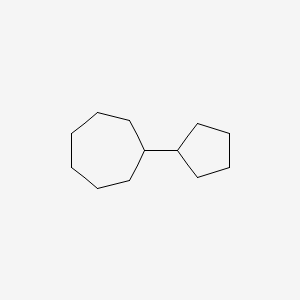
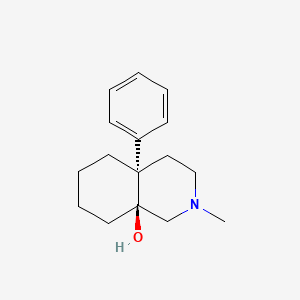
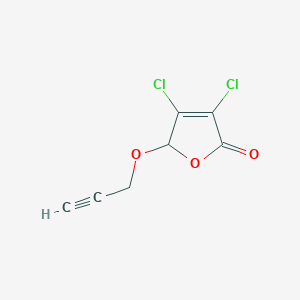
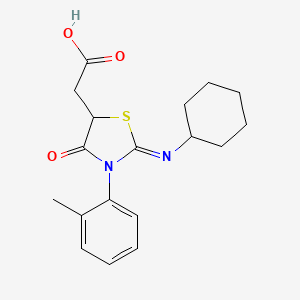
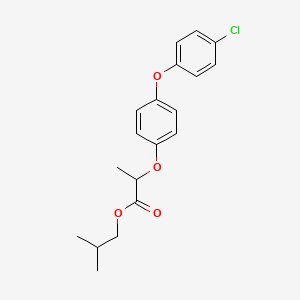
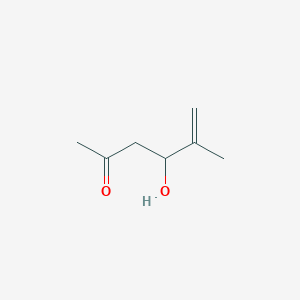
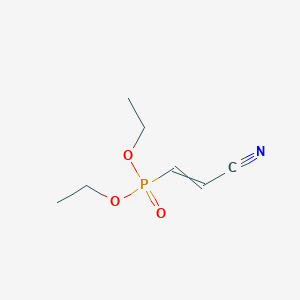
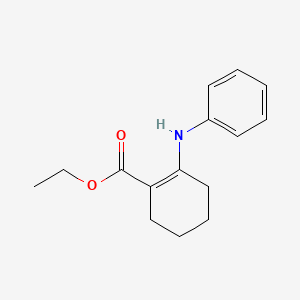
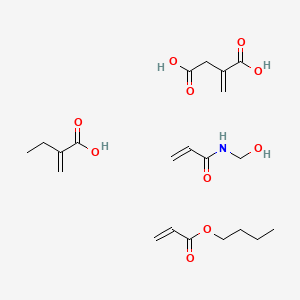
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
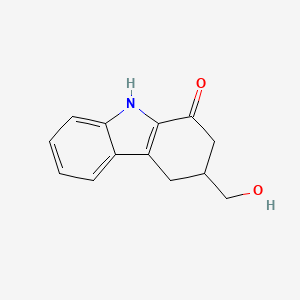
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
